Technical Analysis: 3-Methoxy-17-methyl-4-phenoxymorphinan
Technical Analysis: 3-Methoxy-17-methyl-4-phenoxymorphinan
The following technical guide provides an in-depth analysis of 3-methoxy-17-methyl-4-phenoxymorphinan , a critical synthetic intermediate in the chemistry of morphinan alkaloids.
[1][2]
Executive Summary
3-Methoxy-17-methyl-4-phenoxymorphinan (CAS: 47523-05-7) is a specialized morphinan derivative primarily utilized in advanced organic synthesis as a deoxygenation intermediate .[1][2]
In the pharmaceutical development of opioids and antitussives, removing the oxygen functionality at the C4 position is a key challenge when converting natural precursors (like thebaine or sinomenine) into 4-unsubstituted drugs such as Dextromethorphan or Levorphanol .[1][2] This molecule represents the "activated" ether form in the Sawa Dehydroxylation sequence, where the 4-hydroxy group is capped as a phenyl ether to facilitate subsequent reductive cleavage.[1][2]
Chemical Structure & Properties[2][3][4][5][6][7][8][9]
Structural Architecture
The molecule is built upon the tetracyclic morphinan scaffold.[2] Unlike natural opiates (morphine/codeine) which feature a 4,5-epoxy bridge, this derivative possesses an open C-ring with a bulky phenoxy group at position 4.[1][2]
| Feature | Specification |
| IUPAC Name | 3-methoxy-17-methyl-4-phenoxy-morphinan |
| Molecular Formula | C₂₄H₂₇NO₂ |
| Molecular Weight | 361.48 g/mol |
| Core Scaffold | Morphinan (C-ring saturated, no 4,5-epoxy bridge) |
| C3 Substituent | Methoxy (-OCH₃) |
| C4 Substituent | Phenoxy (-O-C₆H₅) |
| N17 Substituent | Methyl (-CH₃) |
| Stereochemistry | Dependent on precursor.[1][2][3] (-)-Levo isomer is relevant for opioid synthesis; (+)-Dextro for antitussives.[1][2] |
Physicochemical Characteristics[1]
-
Lipophilicity: The addition of the 4-phenoxy group significantly increases logP compared to the 4-hydroxy parent, improving solubility in non-polar organic solvents used during reduction steps.[1][2]
-
Steric Profile: The 4-phenoxy moiety introduces substantial steric bulk at the "bay region" of the morphinan structure, preventing re-closure of the ether bridge and directing the regioselectivity of catalytic hydrogenation.[2]
Synthetic Utility: The Sawa Dehydroxylation
The primary importance of this compound lies in the Sawa Dehydroxylation protocol (US Patent 3,707,470), a method developed to remove the phenolic hydroxyl group from position 4.[2]
Mechanistic Pathway
Direct reduction of a phenol (C4-OH) is chemically difficult.[1][2] The Sawa strategy circumvents this by converting the phenol into a phenyl ether (the topic molecule), which weakens the C4-O bond, making it susceptible to reductive cleavage.[2]
Reaction Scheme (DOT Visualization)
Experimental Protocol: Synthesis of the 4-Phenoxy Intermediate
Note: This protocol is adapted from standard Ullmann ether synthesis conditions applied to morphinans.
Reagents:
-
Pyridine (Co-solvent)[2]
Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the 4-hydroxy morphinan precursor in a mixture of bromobenzene and pyridine (ratio 5:1).
-
Activation: Add anhydrous Potassium Carbonate (
) and activated Copper powder. -
Reflux: Heat the mixture to vigorous reflux (
) under an inert nitrogen atmosphere for 12-18 hours. The formation of the phenyl ether is sterically demanding and requires high thermal energy.[2] -
Work-up: Cool to room temperature. Filter off inorganic salts (Cu, KBr) through a Celite pad.[1][2]
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is dissolved in dilute HCl, washed with ether (to remove unreacted bromobenzene), and then basified with
.[2] -
Purification: Extract the free base into chloroform. Recrystallize from methanol/acetone to yield 3-methoxy-17-methyl-4-phenoxymorphinan as crystalline solids.[1][2]
Validation Criteria:
-
Mass Spec: Molecular ion peak
.[2] -
NMR: Appearance of aromatic protons for the phenoxy ring (multiplet at
6.8–7.4 ppm) and retention of the 3-OMe singlet.[2]
Pharmacological Implications (SAR)
While primarily a synthetic tool, the structure-activity relationship (SAR) of the 4-phenoxy derivative offers insights into the opioid receptor binding pocket.[1][2]
Receptor Binding Dynamics
-
Steric Clash: The C4 position in the morphinan scaffold sits in a "bay" region.[2] In the natural ligand (morphine), this is an oxygen bridge.[2] In the 4-phenoxy derivative, the bulky phenyl ring projects outward.[1][2]
-
Affinity Reduction: Studies suggest that 4-phenoxy substitution generally reduces affinity for the
-opioid receptor compared to the 4-H (Levorphanol) or 4-OH analogs.[1][2] The bulk interferes with the receptor's ability to accommodate the rigid T-shape of the morphinan skeleton.[2] -
Lipophilic Binding: However, the high lipophilicity allows for rapid Blood-Brain Barrier (BBB) penetration.[1][2] If the specific enantiomer (Levo) is isolated, it may retain partial analgesic activity, but it is pharmacologically inferior to the 4-desoxy end-product.[1][2]
Comparative SAR Table[1]
| Compound | C4 Substituent | Activity Profile | Role |
| Morphine | 4,5-Epoxy | Strong Agonist | Natural Product |
| Levorphanol | -H | Strong Agonist | Drug (Analgesic) |
| Dextromethorphan | -H | NMDA Antagonist | Drug (Antitussive) |
| Topic Molecule | -O-Ph | Weak/Inactive | Synthetic Intermediate |
References
-
Sawa, Y., Maeda, R., & Tsuji, N. (1972).[1][2] Process for removing phenolic hydroxyl group from phenolic compounds.[2][4] US Patent 3,707,470.[2][4] Link
-
Sawa, Y., et al. (1964).[1][2][4] D-3-methoxy-4-phenoxy-N-methyl-morphinan, derivatives thereof, and method for the purification thereof.[1][2] US Patent 3,144,459.[2][5][4] Link
-
Schmidhammer, H., et al. (1981).[1][2][6] Structure-activity relationships of oxygenated morphinans.[1][2][7][8] Helvetica Chimica Acta.[2] Link[2]
-
Rice, K. C. (1980).[1][2][9] Synthetic Opioids and their Intermediates.[2][5][10] The Journal of Organic Chemistry.[2] Link[2]
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